molecular formula C15H13N3O5S B2767054 N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034345-32-7

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2767054
CAS RN: 2034345-32-7
M. Wt: 347.35
InChI Key: HBSKFJVKAUNHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Anticancer Activity

Compounds with sulfur-containing heterocyclic analogs, similar to the structure , have been shown to induce apoptosis and arrest cancer cell growth. Specifically, studies on hydroxyl-containing benzo[b]thiophene analogs have demonstrated selectivity towards laryngeal cancer cells, highlighting the potential of such compounds in cancer chemotherapy. These compounds increase antioxidant enzyme activity and reduce reactive oxygen species (ROS) production, correlating with antiproliferative effects in cancer cells. Additionally, they can enhance the bioavailability of drugs in combination therapies by interacting with proteins such as CYP1A2 (Haridevamuthu et al., 2023).

Synthetic Applications in Organic Chemistry

Photoinduced oxidative annulation processes involving furan and thiophene derivatives offer a route to highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, indicating a green chemistry approach to synthesizing complex molecules with potential biological activities (Jin Zhang et al., 2017).

Inhibition of Enzymatic Activity

Analogs of furan-amidines, which share structural motifs with the compound , have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Despite lower activity compared to lead compounds, these studies provide a foundation for designing more effective inhibitors, showcasing the utility of such structures in medicinal chemistry (Alnabulsi et al., 2018).

Electrochromic and Conductive Polymers

Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, related to the compound's thiophene aspect, have been synthesized and characterized for their electrochromic and conductive properties. These materials are promising for applications in smart windows, displays, and other electronic devices due to their low redox switching potentials and stability in the conducting state (Sotzing et al., 1996).

Anti-inflammatory Applications

Substituted 1,3,4 oxadiazoles, which can be synthesized from structural analogs of the compound, exhibit significant anti-inflammatory activity. This indicates the potential of such compounds in developing new anti-inflammatory agents, highlighting the compound's relevance in pharmaceutical research (Virmani & Hussain, 2014).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-10(12-2-1-11(23-12)9-4-6-24-8-9)7-16-14(20)15(21)17-13-3-5-22-18-13/h1-6,8,10,19H,7H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSKFJVKAUNHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.